molecular formula C16H18S2 B7988708 1,2-Bis(p-tolylthio)ethane CAS No. 3238-95-7

1,2-Bis(p-tolylthio)ethane

Cat. No.: B7988708
CAS No.: 3238-95-7
M. Wt: 274.4 g/mol
InChI Key: XBUYYHDXYKTSGT-UHFFFAOYSA-N
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Description

1,2-Bis(p-tolylthio)ethane: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two p-tolylthio groups attached to an ethane backbone. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(p-tolylthio)ethane can be synthesized through the reaction of 4-methylthiophenol with ethylene dibromide . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C2H4Br2+2C7H7SHC2H4(SC7H7)2+2HBr\text{C}_2\text{H}_4\text{Br}_2 + 2 \text{C}_7\text{H}_7\text{SH} \rightarrow \text{C}_2\text{H}_4(\text{SC}_7\text{H}_7)_2 + 2 \text{HBr} C2​H4​Br2​+2C7​H7​SH→C2​H4​(SC7​H7​)2​+2HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(p-tolylthio)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

    Reduction: Reduction reactions can convert the thioether groups to thiols using reducing agents like .

    Substitution: The p-tolylthio groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Sulfoxides: and from oxidation.

    Thiols: from reduction.

  • Various substituted products from substitution reactions.

Scientific Research Applications

1,2-Bis(p-tolylthio)ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(p-tolylthio)ethane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A common ligand in coordination chemistry with similar structural features.

    1,2-Bis(trimethylsiloxy)ethane: Used in organic synthesis with different functional groups.

    1,2-Bis(triethoxysilyl)ethane: Utilized in material science and surface modification.

Uniqueness

1,2-Bis(p-tolylthio)ethane is unique due to the presence of p-tolylthio groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfanylethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUYYHDXYKTSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954154
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3238-95-7
Record name NSC2699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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